
4-Chlorobutyl Dihydrogen Phosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chlorobutyl Dihydrogen Phosphate is an organophosphate compound that contains a phosphate group attached to a 4-chlorobutyl chain. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and industry. The presence of both a phosphate group and a chlorinated alkyl chain makes it a versatile molecule for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chlorobutyl Dihydrogen Phosphate typically involves the reaction of 4-chlorobutanol with phosphoric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
4-Chlorobutanol+Phosphoric Acid→4-Chlorobutyl Dihydrogen Phosphate+Water
The reaction is usually conducted at elevated temperatures to facilitate the esterification process. The reaction mixture is then purified using techniques such as distillation or recrystallization to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process. Industrial methods also focus on minimizing waste and ensuring the safety of the production process.
化学反应分析
Types of Reactions
4-Chlorobutyl Dihydrogen Phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates with higher oxidation states.
Reduction: Reduction reactions can convert the phosphate group to phosphite or hypophosphite derivatives.
Substitution: The chlorine atom in the 4-chlorobutyl chain can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while substitution reactions can produce a wide range of substituted phosphates.
科学研究应用
4-Chlorobutyl Dihydrogen Phosphate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphate compounds.
Biology: The compound can be used in studies involving phosphorylation processes and enzyme interactions.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
作用机制
The mechanism of action of 4-Chlorobutyl Dihydrogen Phosphate involves its interaction with various molecular targets. The phosphate group can participate in phosphorylation reactions, which are crucial in many biological processes. The chlorobutyl chain can interact with hydrophobic regions of proteins and enzymes, affecting their activity and function. The compound’s ability to undergo substitution reactions also allows it to modify other molecules, potentially altering their biological activity.
相似化合物的比较
Similar Compounds
4-Chlorobutyl Phosphate: Similar structure but lacks the dihydrogen phosphate group.
Butyl Dihydrogen Phosphate: Similar structure but lacks the chlorine atom.
4-Chlorobutyl Phosphonate: Contains a phosphonate group instead of a phosphate group.
Uniqueness
4-Chlorobutyl Dihydrogen Phosphate is unique due to the presence of both a chlorinated alkyl chain and a dihydrogen phosphate group. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications. The presence of the chlorine atom also enhances its reactivity compared to non-chlorinated analogs.
属性
分子式 |
C4H10ClO4P |
|---|---|
分子量 |
188.55 g/mol |
IUPAC 名称 |
4-chlorobutyl dihydrogen phosphate |
InChI |
InChI=1S/C4H10ClO4P/c5-3-1-2-4-9-10(6,7)8/h1-4H2,(H2,6,7,8) |
InChI 键 |
XRRPMRIWNAFKJS-UHFFFAOYSA-N |
规范 SMILES |
C(CCCl)COP(=O)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


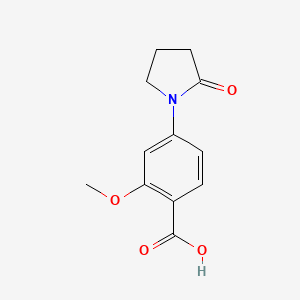
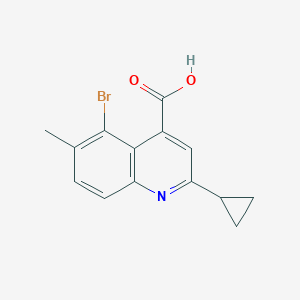
![2-[4-(Difluoromethyl)phenyl]imidazole-5-methanol](/img/structure/B13696299.png)
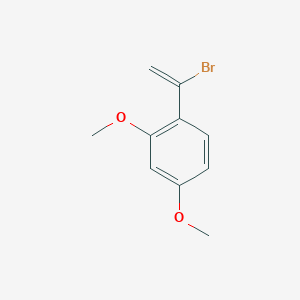
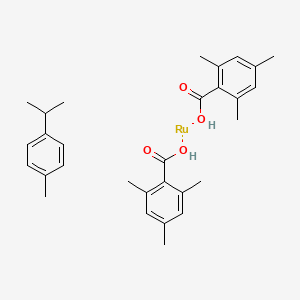
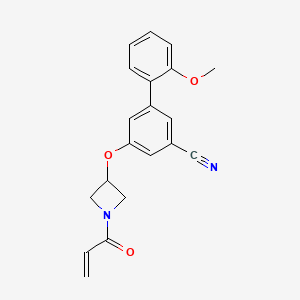
![Ethyl 2-[4-(Difluoromethoxy)-3-isopropoxyphenyl]oxazole-4-carboxylate](/img/structure/B13696313.png)
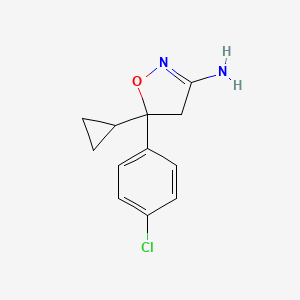


![3,6-Bis(4-bromophenyl)-2,5-bis(2-ethylhexyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B13696349.png)
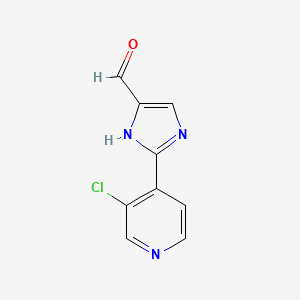
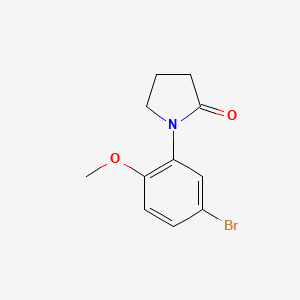
![7-Benzyl-5,6,8,9-tetrahydroimidazo[1,5-d][1,4]diazepine](/img/structure/B13696374.png)
